molecular formula C5H2BrClFN B1377246 3-Bromo-4-chloro-5-fluoropyridine CAS No. 1211540-92-9

3-Bromo-4-chloro-5-fluoropyridine

Cat. No. B1377246
CAS RN: 1211540-92-9
M. Wt: 210.43 g/mol
InChI Key: DGAXTZFGBOIDAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-chloro-5-fluoropyridine is a compound that shows excellent antifungal activity against Trichophyton fungus, which is a major causative microorganism of superficial mycosis . It also has high effectiveness on diseases caused by Trichophyton fungi . It is a useful intermediate for pharmaceutical and organic synthesis .


Synthesis Analysis

The synthesis of 3-Bromo-4-chloro-5-fluoropyridine involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This method is promising for the preparation of various pyridin-5-ols and pyridin-N-oxides .


Molecular Structure Analysis

The molecular formula of 3-Bromo-4-chloro-5-fluoropyridine is C5H2BrClFN . The molecular weight is 210.43 g/mol . The InChIKey is DGAXTZFGBOIDAB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-4-chloro-5-fluoropyridine include a molecular weight of 210.43 g/mol . It has a complexity of 103 and a topological polar surface area of 12.9 Ų .

Scientific Research Applications

Comprehensive Analysis of 3-Bromo-4-chloro-5-fluoropyridine Applications

3-Bromo-4-chloro-5-fluoropyridine is a versatile chemical compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.

Synthesis of Fluorinated Pyridines: Fluorinated pyridines are important in the development of pharmaceuticals and agrochemicals due to their unique physical, chemical, and biological properties. 3-Bromo-4-chloro-5-fluoropyridine serves as a precursor in the synthesis of these compounds. The presence of fluorine atoms in these structures often leads to reduced basicity and reactivity, making them less reactive than their chlorinated and brominated analogues .

Radiopharmaceuticals: The compound is used in the synthesis of 18 F-substituted pyridines , which are of special interest as potential imaging agents. These agents are used in positron emission tomography (PET) scans for cancer diagnosis and other biological applications .

Agricultural Chemistry: In the search for new agricultural products, the introduction of fluorine atoms into lead structures is a common modification. 3-Bromo-4-chloro-5-fluoropyridine can be used as a starting material for the synthesis of herbicides and insecticides, contributing to the development of compounds with improved physical, biological, and environmental properties .

Organic Synthesis Intermediates: This compound is a valuable intermediate for the synthesis of various organic molecules. Its reactivity allows for the creation of complex structures that are essential in the development of new materials and active pharmaceutical ingredients .

Medicinal Chemistry: Approximately 10% of pharmaceuticals used in medical treatment contain a fluorine atom. The introduction of fluorine into medicinal compounds can significantly alter their metabolic stability and biological activity. 3-Bromo-4-chloro-5-fluoropyridine is utilized in the synthesis of such fluorine-containing drugs .

Material Science: The unique properties of fluorinated pyridines make them suitable for use in material science, particularly in the creation of advanced polymers and electronic materials. The electron-withdrawing nature of the fluorine atom can impart desirable characteristics to these materials .

Environmental Science: Due to its role in the synthesis of environmentally friendly pesticides and herbicides, 3-Bromo-4-chloro-5-fluoropyridine contributes to the field of environmental science. Researchers aim to develop products that are less harmful to ecosystems while maintaining efficacy .

Chemical Education: As an example of halogenated compounds, 3-Bromo-4-chloro-5-fluoropyridine is also used in educational settings to teach students about the reactivity and properties of such molecules. It serves as a practical example in laboratory courses for organic chemistry synthesis .

Future Directions

The future directions of 3-Bromo-4-chloro-5-fluoropyridine research could involve further exploration of its antifungal activity and potential applications in pharmaceutical and organic synthesis . Additionally, the development of more efficient synthesis methods could be a focus of future research .

properties

IUPAC Name

3-bromo-4-chloro-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFN/c6-3-1-9-2-4(8)5(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAXTZFGBOIDAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chloro-5-fluoropyridine

Synthesis routes and methods

Procedure details

To a stirred solution of diisopropylamine (0.48 mL, 0.0034 mol) in dry tetrahydrofuran (10 mL) was added 1.6 M n-butyl lithium in hexane (2.39 mL, 0.00369 mol) drop wise under nitrogen atmosphere at −78° C. and stirred for 30 min at −78° C. To the above stirred mixture was added a solution of 3-bromo-5-fluoropyridine (0.5 g, 0.00284 mol) in dry tetrahydrofuran at −78° C. and stirred for 45 min. After 45 min, a solution of hexachloroethane in dry tetrahydrofuran was added to the above reaction mixture at −78° C. and stirred for 30 min at −78° C. The reaction mixture was slowly warmed to RT and stirred for 1 h. The reaction was quenched with saturated solution of ammonium chloride (10 mL) and extracted with diethyl ether (25 mL x 3). The combined organic layer was washed with water, saturated aqueous sodium chloride solution, dried over anhydrous sodium sulphate and evaporated. The obtained crude was purified with silica gel chromatography by hexane to afford the title compound. 1H NMR (400 MHz, CDCl3) δ: 8.58 (s, 1H), 8.43 (s, 1H). MS (M+1): 209.9.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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